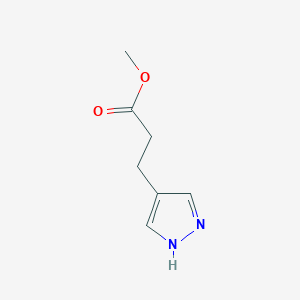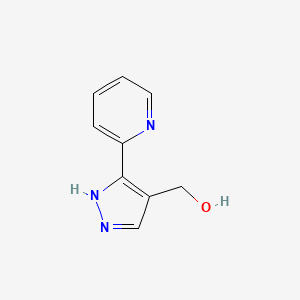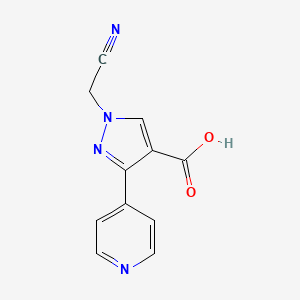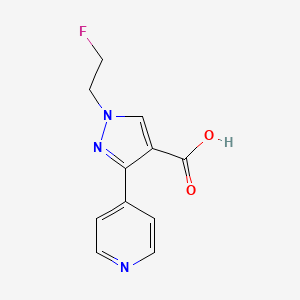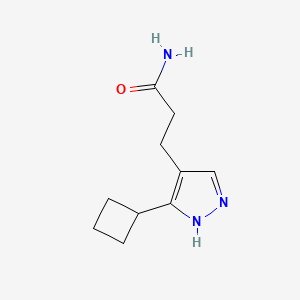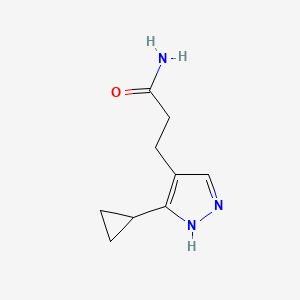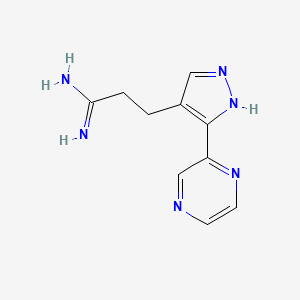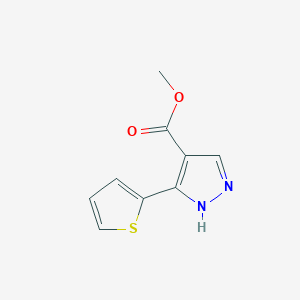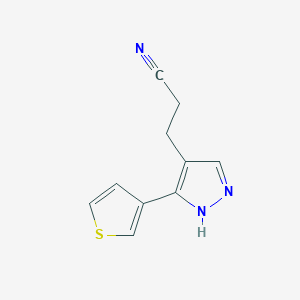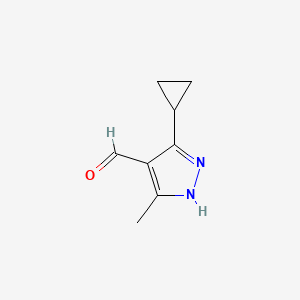![molecular formula C13H22N4 B1482456 2-(2-环戊基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙胺 CAS No. 2098014-18-5](/img/structure/B1482456.png)
2-(2-环戊基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)乙胺
描述
The compound “2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with a pyrazole ring fused to a pyrazine ring . The compound also contains a cyclopentyl group and an ethan-1-amine group attached to the core structure.Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present and the conditions under which the reactions are carried out . The amine group (-NH2) is a common site for reactions, such as acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of nitrogen in the pyrazolo[1,5-a]pyrazine core could potentially result in hydrogen bonding, affecting its solubility and reactivity .科学研究应用
合成与结构表征
- 已通过各种方法合成了包括具有吡唑并[1,5-a]嘧啶和二氢吡唑并[1,5-a]吡嗪结构的新型化合物,突出了化学多功能性和产生不同分子实体的潜力。例如,一系列 (S)-1-(杂芳基)乙胺-1 通过环化和酸解过程制备,展示了一种创建具有潜在生物活性的化合物的方法 (Svete 等,2015)(Svete 等,2015)。
- 在另一项研究中,合成了吡唑基吡唑啉和吡唑基氨基嘧啶衍生物,并针对各种人类癌细胞系评估了它们的细胞毒性,显示了这些化合物在抗癌研究中的潜力 (Alam 等,2018)(Alam 等,2018)。
潜在生物活性
- 具有二氢吡唑并[1,5-a]吡嗪骨架的化合物已被评估其生物活性,包括抗菌和抗癌特性。例如,某些衍生物对癌细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Alam 等,2018)(Alam 等,2018)。
- 此外,合成了新型吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物,并显示出对 A549 细胞生长具有剂量和时间依赖性的抑制作用,突出了它们在肺癌治疗中的潜力 (Zhang 等,2008)(Zhang 等,2008)。
方法学创新
- 对这些化合物的研究还通过提供新的方法和对杂环化合物合成的见解,为合成化学领域做出了贡献。例如,四步合成方法为新型 (S)-1-(杂芳基)-1-氨基乙烷提供了一条途径,展示了合成策略的进步 (Svete 等,2015)(Svete 等,2015)。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrazine derivatives, have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors . They also inhibit the catalytic HIV-1 integrase activity .
Mode of Action
For instance, inhibitors of the catalytic HIV-1 integrase activity prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect the vasopressin signaling pathway, fibrinogen synthesis, chemokine signaling, and hiv replication .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic derivative showed improved plasma exposure .
Result of Action
Similar compounds have shown to suppress the growth of а549 lung cancer cells and have potential for the treatment of spinal muscular atrophy .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) receptors . This interaction involves binding to the receptor and altering its conformation, which in turn affects the receptor’s activity. Additionally, it has shown potential as an inhibitor of catalytic HIV-1 integrase activity . The nature of these interactions is primarily based on the compound’s ability to bind to specific sites on the target proteins, thereby modulating their activity.
Cellular Effects
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine influences various cellular processes. It has been shown to suppress the growth of A549 lung cancer cells . This effect is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mGluR2 receptors can influence cell signaling pathways, leading to changes in gene expression and metabolic activities. Furthermore, its inhibitory effect on HIV-1 integrase suggests a potential role in antiviral responses.
Molecular Mechanism
The molecular mechanism of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine involves several key interactions at the molecular level. As a negative allosteric modulator of mGluR2 receptors, it binds to a site distinct from the active site, causing a conformational change that reduces the receptor’s activity . This modulation can affect downstream signaling pathways, leading to various cellular responses. Additionally, its inhibition of HIV-1 integrase involves binding to the enzyme and preventing it from integrating viral DNA into the host genome . This action disrupts the viral replication cycle and inhibits the spread of the virus.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate mGluR2 receptor activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism involves oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments . Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its appropriate subcellular sites. The compound’s activity can be modulated by its localization, as it interacts with different biomolecules in various cellular compartments.
属性
IUPAC Name |
2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINBGSSSVIQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3CCN(CC3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



